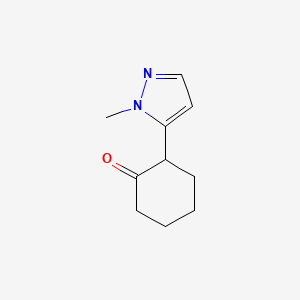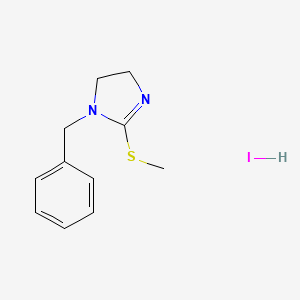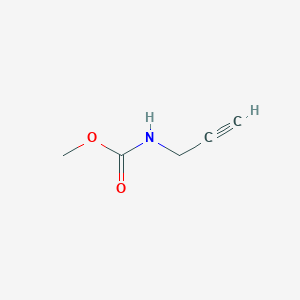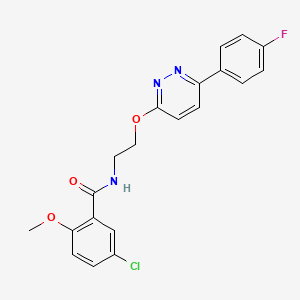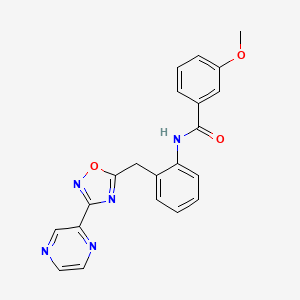
3-methoxy-N-(2-((3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-methoxy-N-(2-((3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)benzamide, also known as POM-1, is a novel small molecule inhibitor that has been gaining attention in the field of cancer research. POM-1 has been shown to have potent anti-tumor activity in various cancer cell lines, making it a promising candidate for cancer therapy.
Scientific Research Applications
Antibacterial Activity
Studies have shown the synthesis and characterization of related oxadiazole compounds exhibiting significant antibacterial activity. For instance, Rai et al. (2009) synthesized a series of novel oxadiazoles and tested their antibacterial effectiveness against various strains, finding certain compounds to exhibit significant activity, indicating potential applications in developing new antibacterial agents (Rai et al., 2009).
Antiviral and Antimicrobial Effects
Novel benzamide-based aminopyrazoles and their derivatives have been synthesized and tested for antiviral activities against influenza A virus (subtype H5N1), with some compounds showing significant antiviral properties. This suggests a potential route for developing treatments against avian influenza (Hebishy et al., 2020).
Cytotoxicity and Cancer Research
Compounds related to the given chemical structure have been evaluated for their cytotoxic activity against cancer cells. Hassan et al. (2014) synthesized 5-aminopyrazole and pyrazolo[1,5-a]pyrimidine derivatives, testing their in vitro cytotoxic activity, indicating their potential application in cancer research (Hassan et al., 2014).
Antitubercular Activity
Nayak et al. (2016) conducted a study on N-(4-(5-aryl-3-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-pyrazol-1-yl)phenyl)-4-amide derivatives, revealing significant antitubercular activity against Mycobacterium tuberculosis, highlighting the potential for treating tuberculosis (Nayak et al., 2016).
Allosteric Modulation of Metabotropic Glutamate-5 Receptor
Research on benzamide derivatives, like CDPPB and its analogues, has focused on enhancing the modulation of the metabotropic glutamate-5 receptor, demonstrating potential therapeutic applications for neurological disorders (de Paulis et al., 2006).
Diabetes Mellitus Treatment
A study on thiazolidine-2,4-dione derivatives identified potent antihyperglycemic agents, suggesting their application in treating diabetes mellitus. This indicates the potential for the development of new therapeutic agents for managing blood glucose levels (Nomura et al., 1999).
properties
IUPAC Name |
3-methoxy-N-[2-[(3-pyrazin-2-yl-1,2,4-oxadiazol-5-yl)methyl]phenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17N5O3/c1-28-16-7-4-6-15(11-16)21(27)24-17-8-3-2-5-14(17)12-19-25-20(26-29-19)18-13-22-9-10-23-18/h2-11,13H,12H2,1H3,(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKMRYNBVABYBRJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)NC2=CC=CC=C2CC3=NC(=NO3)C4=NC=CN=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-methoxy-N-(2-((3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)benzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

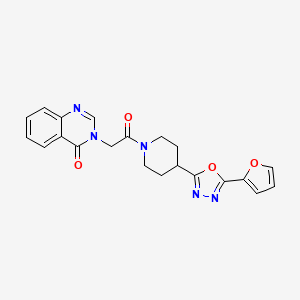
![2,6-dichloro-N-[3-(3-methoxyphenyl)-1,2,4-thiadiazol-5-yl]pyridine-3-carboxamide](/img/structure/B2995924.png)
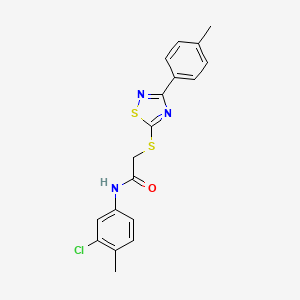
![tert-butyl (1-{[1-(4-fluorophenyl)-1H-1,2,3-triazol-4-yl]carbonyl}piperidin-4-yl)carbamate](/img/structure/B2995927.png)

![(E)-4-(4-chlorophenoxy)-2-(1-methyl-1H-benzo[d]imidazol-2(3H)-ylidene)-3-oxobutanenitrile](/img/structure/B2995929.png)
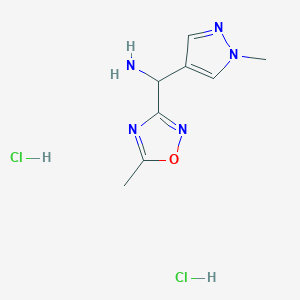
![ethyl 2-[[2-[2-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]acetyl]oxyacetyl]amino]benzoate](/img/structure/B2995931.png)
